molecular formula C12H12N2O10 B1670975 Disuccinimidyl tartrate CAS No. 62069-75-4

Disuccinimidyl tartrate

Cat. No. B1670975
CAS RN: 62069-75-4
M. Wt: 344.23 g/mol
InChI Key: NXVYSVARUKNFNF-UHFFFAOYSA-N
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Description

Disuccinimidyl tartrate (DST) is a homobifunctional crosslinker that contains amine-reactive N-hydroxysuccinimide (NHS) ester groups . It is commonly used for conjugating radiolabeled ligands to cell surface receptors . DST is periodate cleavable, which means it can be broken down by periodate .


Synthesis Analysis

DST must first be dissolved in an organic solvent, such as DMSO or DMF, then added to the aqueous reaction mixture . It is lipophilic, membrane-permeable, and does not possess a charged group, which makes it useful for intracellular and intramembrane protein conjugation .


Molecular Structure Analysis

The empirical formula of DST is C12H12O10N2 . It has a molecular weight of 344.23 .


Chemical Reactions Analysis

DST contains two NHS ester groups that are reactive towards primary amines . This makes it an excellent choice for applications requiring crosslink cleavability without disturbing protein disulfide bonds .


Physical And Chemical Properties Analysis

DST is a powder with a molecular weight of 344.24 . It is soluble in DMSO or DMF . It is sensitive to moisture and should be stored desiccated at 2-8°C .

Scientific Research Applications

Biodegradable Diblock Copolymers for Tissue Engineering

Disuccinimidyl tartrate (DST) has been utilized in synthesizing a new class of diblock copolymers combining biodegradable poly(lactic acid) and poly(ethylene glycol)-monoamine. These polymers, activated with linkers like DST, bind bioactive molecules for tissue engineering, like cell adhesion peptides or growth factors, to control cell behavior (Teßmar, Mikos, & Göpferich, 2002).

Tissue Adhesives with Enhanced Biocompatibility

DST, combined with hydrophobically modified gelatin, has been developed into novel tissue adhesives. These adhesives demonstrate increased bonding strength and biocompatibility, making them suitable for clinical applications, such as tissue repair and surgical adhesion (Matsuda, Inoue, & Taguchi, 2012).

Catheter Infection Prevention

A biodegradable tissue adhesive composed of DST and human serum albumin significantly reduces the risk of catheter infection. This material bonds well with collagen-based casings, showcasing potential in long-term catheter insertions while exhibiting mild tissue reactions and preventing infections (Taguchi et al., 2014).

Crosslinking in Protein Studies

DST plays a critical role in crosslinking peptides for tandem mass spectrometry studies. Understanding the dissociation patterns of crosslinked peptides is vital for advancements in protein structure analysis and macrocomplex stabilization, enhancing the precision of mass spectrometry techniques (Gaucher, Hadi, & Young, 2006).

Drug Delivery Systems

In the realm of drug delivery, DST has been employed to control the release rate of amorphous drug-polysaccharide nanoparticle complexes. This approach offers a method to tailor drug release patterns, which is crucial for enhancing the bioavailability of poorly soluble drugs (Nguyen, Tran, & Hadinoto, 2016).

properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVYSVARUKNFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disuccinimidyl tartrate

CAS RN

77658-91-4
Record name Disuccinimidyl tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
323
Citations
M Matsuda, M Inoue, T Taguchi - Journal of bioactive and …, 2012 - journals.sagepub.com
… –disuccinimidyl tartrate adhesive showed slightly lower bonding strength compared with 10Ste–disuccinimidyl tartrate … of 10Ste–disuccinimidyl tartrate and 10Ole–disuccinimidyl tartrate …
Number of citations: 26 journals.sagepub.com
M Matsuda, T Taguchi - Science and Technology of Advanced …, 2012 - Taylor & Francis
… disuccinimidyl tartrate. The adhesive composed of stearoyl-modified gelatin (7.4% stearoyl; 10Ste) and disuccinimidyl tartrate … Therefore, 10Ste–disuccinimidyl tartrate is a promising …
Number of citations: 12 www.tandfonline.com
N Geisler - FEBS letters, 1993 - Elsevier
Filaments formed by desmin, the myogenic intermediate filament protein, were crosslinked with the lysine specific crosslinker DST (disuccinimidyl tartrate; 0.64 nm span) and three DST …
Number of citations: 20 www.sciencedirect.com
M Matsuda, M Inoue, T Taguchi - Journal of bioactive and …, 2012 - journals.sagepub.com
The bonding strength and biocompatibility of a novel tissue adhesive consisting of cholesteryl group-modified gelatin and disuccinimidyl tartarate was evaluated. The approach was …
Number of citations: 17 journals.sagepub.com
T Taguchi, M Okada, Y Kogai… - Journal of bioactive …, 2014 - journals.sagepub.com
… of disuccinimidyl tartrate and human serum albumin. At a fixed disuccinimidyl tartrate content … These results indicate that the combined use of AmTiO 2 NP-F and disuccinimidyl tartrate-A …
Number of citations: 4 journals.sagepub.com
P Novak, MM Young, JS Schoeniger… - European Journal of …, 2003 - journals.sagepub.com
… , cross-linker arm length = 7.5 Å) and disuccinimidyl tartrate (DST, cross-linker arm length = 5.8 Å… Using disuccinimidyl tartrate (DST), the shortest cross-linker in the series, only the cross…
Number of citations: 70 journals.sagepub.com
JK Tessmar, AG Mikos, A Goepferich - Biomacromolecules, 2002 - ACS Publications
… These polymers were activated by covalently attaching linkers such as disuccinimidyl tartrate or disuccinimidyl succinate to the hydrophilic polymer chain. The polymers were …
Number of citations: 85 pubs.acs.org
AG Fallon, RL Schnaare - Artificial Cells, Blood Substitutes, and …, 2001 - Taylor & Francis
… Disuccinimidyl glutarate, disuccinimidyl suberate and disuccinimidyl tartrate were used as cross-linking agents. Disuccinimidyl glutarate, 4.65 mM, created a hemoglobin-impermeable …
Number of citations: 2 www.tandfonline.com
SK Dower, SR Kronheim, CJ March… - The Journal of …, 1985 - rupress.org
… thiobis-succinimidyl propionate (DSP), and disuccinimidyl tartrate (DST) were purchased from the Pierce Chemical Co. (Rockville, IL). For crosslinking, 10 7 cells were incubated with 5 …
Number of citations: 511 rupress.org
LS Park, D Friend, S Gillis, DL Urdal - Journal of Biological Chemistry, 1986 - ASBMB
… Affinity cross-linking experiments with the homobifunctional cross-linking reagents disuccinimidyl suberate, disuccinimidyl tartrate, and dithiobis(succinimidy1 propionate) produced a …
Number of citations: 187 www.jbc.org

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